molecular formula C20H22N2O4S2 B2592475 N-(4-ethoxybenzo[d]thiazol-2-yl)-2-(4-(isopropylsulfonyl)phenyl)acetamide CAS No. 955536-84-2

N-(4-ethoxybenzo[d]thiazol-2-yl)-2-(4-(isopropylsulfonyl)phenyl)acetamide

カタログ番号: B2592475
CAS番号: 955536-84-2
分子量: 418.53
InChIキー: DFYXVHSGGXKWRP-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

N-(4-ethoxybenzo[d]thiazol-2-yl)-2-(4-(isopropylsulfonyl)phenyl)acetamide is a potent and selective inhibitor of B-Raf kinase, a critical signaling protein in the MAPK/ERK pathway that regulates cell growth and division. Dysregulation of this pathway, often through B-Raf mutations, is a hallmark of several cancers, most notably melanoma. This compound is therefore a valuable oncological research tool for investigating the molecular drivers of tumorigenesis and for evaluating the efficacy of targeted therapeutic strategies. Its mechanism involves competing with ATP for binding to the kinase domain of B-Raf, thereby suppressing downstream phosphorylation and activation of MEK and ERK proteins, leading to cell cycle arrest and apoptosis in susceptible cancer cell lines. Researchers utilize this inhibitor to dissect pathway signaling, study drug resistance mechanisms, and screen for potential synergistic combinations with other anti-cancer agents in preclinical models. It is supplied exclusively for use in laboratory research and is not intended for diagnostic or therapeutic procedures.

特性

IUPAC Name

N-(4-ethoxy-1,3-benzothiazol-2-yl)-2-(4-propan-2-ylsulfonylphenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H22N2O4S2/c1-4-26-16-6-5-7-17-19(16)22-20(27-17)21-18(23)12-14-8-10-15(11-9-14)28(24,25)13(2)3/h5-11,13H,4,12H2,1-3H3,(H,21,22,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DFYXVHSGGXKWRP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=C2C(=CC=C1)SC(=N2)NC(=O)CC3=CC=C(C=C3)S(=O)(=O)C(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H22N2O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

418.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

生物活性

N-(4-ethoxybenzo[d]thiazol-2-yl)-2-(4-(isopropylsulfonyl)phenyl)acetamide is a compound of interest due to its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article reviews the synthesis, biological activity, structure-activity relationships (SAR), and relevant case studies associated with this compound.

Synthesis

The synthesis of N-(4-ethoxybenzo[d]thiazol-2-yl)-2-(4-(isopropylsulfonyl)phenyl)acetamide typically involves the reaction of 4-ethoxybenzothiazole with isopropylsulfonyl phenyl acetamide. The reaction conditions often include the use of solvents like dichloromethane or dimethylformamide, along with catalysts to facilitate the formation of the desired compound.

Antimicrobial Activity

Research indicates that derivatives of benzothiazole, including N-(4-ethoxybenzo[d]thiazol-2-yl)-2-(4-(isopropylsulfonyl)phenyl)acetamide, exhibit significant antimicrobial properties. A study demonstrated that benzothiazole derivatives possess antibacterial, antifungal, and antiprotozoal activities. For instance, compounds related to this structure have shown minimal inhibitory concentrations (MIC) as low as 50 µg/mL against various pathogens .

Compound MIC (µg/mL) Activity
N-(4-ethoxybenzo[d]thiazol-2-yl)-2-(4-(isopropylsulfonyl)phenyl)acetamideTBDAntibacterial
6-thiocyanate-β-bromo-propionyl UBT50Antifungal

Anticancer Activity

In vitro studies have shown that compounds similar to N-(4-ethoxybenzo[d]thiazol-2-yl)-2-(4-(isopropylsulfonyl)phenyl)acetamide can inhibit cell proliferation in various cancer cell lines. For example, derivatives were evaluated for their antiproliferative effects on human liver (SK-Hep-1), breast (MDA-MB-231), and gastric (NUGC-3) cancer cell lines. Some compounds demonstrated moderate inhibitory activity, suggesting potential for further development as anticancer agents .

The mechanism by which these compounds exert their biological effects often involves the inhibition of key enzymes or pathways associated with disease processes. For instance, certain benzothiazole derivatives have been identified as potent inhibitors of the p56lck enzyme, which plays a crucial role in T-cell activation and proliferation. The IC50 values for these inhibitors can be as low as 0.004 µM, indicating strong potency .

Structure-Activity Relationship (SAR)

The structure-activity relationship studies reveal that modifications at specific positions on the benzothiazole ring significantly influence biological activity. For instance:

  • Substituents on the Benzothiazole Ring : The presence of electron-withdrawing groups at the 4-position enhances antimicrobial activity.
  • Variations in Sulfonamide Group : Different alkyl or aryl substitutions on the sulfonamide moiety can alter potency against cancer cell lines.

Case Studies

  • Antimicrobial Efficacy : A study conducted on a series of benzothiazole derivatives showed promising results against Gram-positive and Gram-negative bacteria, with some compounds exhibiting broad-spectrum activity.
  • Anticancer Screening : Compounds similar to N-(4-ethoxybenzo[d]thiazol-2-yl)-2-(4-(isopropylsulfonyl)phenyl)acetamide were tested across multiple cancer cell lines, revealing significant cytotoxicity and potential for development into therapeutic agents.

類似化合物との比較

Comparison with Similar Compounds

The following analysis compares the target compound with structurally analogous acetamide derivatives, focusing on substituent effects, pharmacological activities, and spectral characteristics.

Structural and Functional Group Comparisons

Compound Name Key Substituents Biological Activity/Notes Spectral Data (Key Features) References
Target Compound : N-(4-Ethoxybenzo[d]thiazol-2-yl)-2-(4-(isopropylsulfonyl)phenyl)acetamide - 4-Ethoxybenzo[d]thiazole
- 4-(Isopropylsulfonyl)phenyl
Not explicitly reported; structural analogs suggest antimicrobial or enzyme inhibition. Expected IR: C=O stretch ~1660–1680 cm⁻¹; absence of S-H confirms thione tautomer .
Compound 13 (): 2-(4-(4-Methoxyphenyl)piperazin-1-yl)-N-(4-(p-tolyl)thiazol-2-yl)acetamide - 4-Methoxyphenylpiperazine
- p-Tolylthiazole
MMP inhibition (anti-inflammatory potential). NMR: Aromatic protons δ 6.8–7.4 ppm; piperazine CH2 δ 3.2–3.5 ppm.
Compound 47 (): 2-(4-(Benzo[d]thiazol-5-ylsulfonyl)piperazin-1-yl)-N-(3,5-difluorophenyl)acetamide - Benzo[d]thiazolylsulfonyl
- 3,5-Difluorophenyl
Antimicrobial (gram-positive bacteria). IR: C=S stretch ~1240 cm⁻¹; NH stretch ~3278–3414 cm⁻¹ .
Compound 2b (): 2-(4-Methyltriazol-2-yl)-N-[4-(N-(thiazol-2-yl)sulfamoyl)phenyl]acetamide - 4-Methyltriazole
- Sulfamoylphenyl
MMP-9 and cathepsin D/L inhibition (antiproliferative). HRMS: Confirmed molecular ion peaks .
GSK1570606A (): 2-(4-Fluorophenyl)-N-(4-(pyridin-2-yl)thiazol-2-yl)acetamide - 4-Fluorophenyl
- Pyridinylthiazole
Not explicitly reported; structural focus on pyridine-thiazole interactions. NMR: Pyridine protons δ 8.3–8.6 ppm; fluorophenyl δ 7.1–7.3 ppm .

Pharmacological Activity Trends

  • Antimicrobial Activity : Compounds with sulfonyl or sulfamoyl groups (e.g., Compound 47 ) exhibit potency against gram-positive bacteria, likely due to enhanced hydrogen bonding with microbial targets . The target compound’s isopropylsulfonyl group may offer similar advantages.
  • Enzyme Inhibition : Piperazine-containing derivatives (e.g., Compound 13 ) show MMP inhibitory activity, suggesting the acetamide-thiazole scaffold’s versatility . The target’s bulkier isopropylsulfonyl group could modulate selectivity for specific enzymes.
  • Antiproliferative Effects : Triazole-linked acetamides (e.g., Compound 2b ) inhibit MMP-9 and cathepsins, highlighting the role of heterocyclic substituents in targeting proteases .

Key Differentiators

  • The isopropylsulfonyl group offers greater steric bulk and electron-withdrawing effects than simpler sulfonyl or sulfamoyl groups, possibly enhancing receptor binding specificity.
  • Unlike piperazine-containing analogs (), the target lacks a basic nitrogen, which may reduce off-target interactions with cationic binding sites .

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。